molecular formula C10H17N3O2 B14638120 N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-02-1

N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea

Cat. No.: B14638120
CAS No.: 55808-02-1
M. Wt: 211.26 g/mol
InChI Key: VDNYNCXOXNSPDU-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with a 1,2-oxazole ring substituted with a 2-methylpropyl group and a urea moiety substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of 5-(2-methylpropyl)-1,2-oxazole with dimethylamine and a suitable urea derivative. The reaction conditions often require a catalyst and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The urea moiety can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylurea: A simpler urea derivative with similar reactivity but lacking the oxazole ring.

    5-(2-Methylpropyl)-1,2-oxazole: A compound with the same oxazole ring but without the urea moiety.

    N,N’-Diethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

N,N’-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to its combination of the oxazole ring and the dimethylurea moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55808-02-1

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1,3-dimethyl-1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea

InChI

InChI=1S/C10H17N3O2/c1-7(2)5-8-6-9(12-15-8)13(4)10(14)11-3/h6-7H,5H2,1-4H3,(H,11,14)

InChI Key

VDNYNCXOXNSPDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)N(C)C(=O)NC

Origin of Product

United States

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